Yeonhee Jang,
Juyeon Bang,
Yeong-Sik Seon,
Dong-Wook You,
Jun-Sik Oh,
Kwang-Woo Jung
PMID: 31948724
DOI:
10.1016/j.chroma.2019.460840
Abstract
Sensitive methods are required for in situ monitoring of volatile organic compounds (VOCs). Herein, carbon nanotube (CNT) sponges were investigated as a new type of adsorbent for enriching trace aromatic VOCs. A square pillar configuration (3 mm × 3 mm × 45 mm, 5 mg) of a CNT sponge was enclosed in a glass tube (4 mm i.d.). After accumulating the sample vapor, a direct current pulse (26 V, 0.5-3.0 s) through the CNT sponge allowed narrow desorption bandwidths of 0.48-0.84 s (with a photoionization detector) and 1.2 s (with a flame ionization detector) and high desorption efficiency (>96.5%). Gas chromatographic analysis of a nine-component VOC mixture (100 mL adsorption volume) gave enrichment factors of 88 (benzene) to 323 (toluene and m-xylene) with detection limits in the range of 0.9-2.6 ppb (v/v). These results demonstrate that CNT sponges are a promising preconcentrator material for trace detection of VOCs. The adsorption breakthrough experiments exhibited good correlation with the kinetic adsorption and Langmuir isotherm models. The maximum adsorption capacities of the CNT sponge increased in the order benzene (0.13 mg/g) < toluene (2.45 mg/g) < ethylbenzene (13.90 mg/g) < o-xylene (14.31 mg/g), with R
values of >0.95. The rollup phenomena observed during multicomponent adsorption were explained by the competitive displacement or adsorption affinities of aromatic VOCs. The feasibility of the CNT sponge preconcentrator in a real environment was tested for interfering species (NO
and NH
), laboratory air, and a human breath sample and demonstrated similar performance as in the controlled nine-component tests.
Guangpeng Meng,
Jing Pu,
Yue Li,
Aixin Han,
Yangli Tian,
Wei Xu,
Tianhong Zhang,
Xue Li,
Lu Lu,
Chao Wang,
Shibo Jiang,
Keliang Liu
PMID: 31513410
DOI:
10.1021/acs.jmedchem.9b00882
Abstract
Short peptide-based inhibition of fusion remains an attractive goal in antihuman immunodeficiency virus (HIV) research based on its potential for the development of technically and economically desirable antiviral agents. Herein, we report the use of the dithiol bisalkylation reaction to generate a series of
-xylene thioether-stapled 22-residue α-helical peptides that have been identified as fusion inhibitors targeting HIV-1 glycoprotein 41 (gp41). The peptide sequence is based on the helix-zone binding domain of the gp41 C-terminal heptad repeat region. We found that one of these stapled peptides, named hCS6ERE, showed promising inhibitory potency against HIV-1 Env-mediated cell-cell fusion and viral replication at a level comparable to the clinically used 36-
peptide T20. Furthermore, combining hCS6ERE with a fusion inhibitor having a different target site, such as HP23, produced synergistic anti-HIV-1 activity. Collectively, our study offers new insight into the design of anti-HIV peptides with short sequences.
Vladimir N Kovtonyuk,
Yuri V Gatilov,
Pavel V Nikul'shin,
Roman A Bredikhin
PMID: 33498335
DOI:
10.3390/molecules26030526
Abstract
Perfluorinated tetrathiacalix[4]arene was obtained by heating perfluoro-
-xylene with thiourea or 2,5-difluoro-4,6-bis(trifluoromethyl)benzene-1,3-dithiol at 90 °C. Interaction of perfluoro-
-xylene with resorcinol or orcinol under mild conditions and subsequent heating of the mixture with 2,5-difluoro-4,6-bis(trifluoromethyl)benzene-1,3-dithiol leads to polyfluorinated dioxadithiacalix[4]arenes. Triphenyl and pentaphenyl ethers formed by the interaction of perfluoro-
-xylene with resorcinol under heating with thiourea gives polyfluorinated oxathiacalixarenes containing six and five aromatic nuclei, respectively.
Seong-Gyeol Hong,
Yun-Ho Hwang,
Seul-Ki Mun,
Su-Jin Kim,
Ho-Yeol Jang,
Hangun Kim,
Man-Jeong Paik,
Sung-Tae Yee
PMID: 31240852
DOI:
10.1002/tox.22814
Abstract
meta-Xylene (m-xylene) is one of three isomers of xylene, which is widely used as a solvent and detergent in various industries and medical technology. Exposure to volatile organic compounds, such as m-xylene, causes pulmonary inflammation and airway inflammation, thereby contributing to the onset of asthma. Exposure to m-xylene increases acute wheezing and intensity of asthma symptom. However, the mechanism of the onset of asthma by m-xylene has not been studied yet. C57BL/6 mice were sensitized and challenged by m-xylene at 100 or 300 mg/kg. The mice were then sacrificed after the last challenge. Exposure to m-xylene increased the total number of inflammatory cells and the production of interleukin (IL)-4, IL-5, IL-13, and immunoglobulin E related to the Th2 immune response. In contrast, the production of interferon-γ related to the Th1 immune response was decreased. In addition, the airway resistance increased according to the airway hyper-responsiveness measurements. Finally, a histological analysis revealed infiltration of inflammatory cells, mucus production, and lung fibrosis. These results suggest that m-xylene is a potential risk factor for asthma and the onset of asthma is caused by TH2 cytokines.
Monserrat Armenta-Reséndiz,
Elvira Ríos-Leal,
María Teresa Rivera-García,
Carolina López-Rubalcava,
Silvia Lorenia Cruz
PMID: 31128119
DOI:
10.1016/j.taap.2019.05.016
Abstract
Toluene is a widely misused solvent that causes a variety of behavioral effects in both humans and animals. Preclinical and clinical research has provided evidence that toluene inhalation produces psychoactive effects similar to those caused by other Central Nervous System depressant drugs, but little is known about the consequences of inhaling solvents other than toluene that are also present in commercial products. As part of this research project, we studied the effects of hydrocarbon solvents chemically related to toluene on anxiety-like behavior, passive-avoidance learning, nociception, motor coordination and social interaction. We tested independent groups of adolescent male Wistar rats in the burying behavior task, step through avoidance learning task, hot plate test, shock threshold test, social interaction or rotarod tests after a 30 min exposure to either cyclohexane, benzene, toluene or m-xylene (2000 to 8000 ppm). Control animals breathed only air. Benzene, toluene and m-xylene produced anxiolytic-like actions, impaired learning, caused antinociception and decreased social interaction in a concentration-dependent manner. Locomotor coordination was impaired only with 8000 ppm m-xylene and 8000 ppm toluene. Cyclohexane had no effect on any of the behavioral tasks. Our data suggest that the aromatic ring is critical for solvents to produce a wide variety of behavioral effects.
Yohan Jayawardhana,
Sameera R Gunatilake,
Kushani Mahatantila,
Maneesha P Ginige,
Meththika Vithanage
PMID: 30870672
DOI:
10.1016/j.jenvman.2019.02.097
Abstract
The remediation of volatile organic compounds (VOCs) from aqueous solution using Municipal solid waste biochar (MSW-BC) has been evaluated. Municipal solid waste was pyrolyzed in an onsite pyrolyzer around 450
C with a holding time of 30 min for the production of biochar (BC). Physiochemical properties of BC were assessed based on X-Ray Fluorescence (XRF) and Fourier transform infra-red (FTIR) analysis. Adsorption capacities for the VOCs (m-xylene and toluene) were examined by batch sorption experiments. Analysis indicated high loading of m-xylene and toluene in landfill leachates from different dump sites. The FTIR analysis corroborates with the Boehm titration data whereas XRF data demonstrated negligible amounts of trace metals in MSW-BC to be a potential sorbent. Adsorption isotherm exhibited properties of both Langmuir and Freundlich which is indicative of a non-ideal monolayer adsorption process taking place. Langmuir adsorption capacities were high as 850 and 550 μg/g for toluene and m-xylene respectively. The conversion of MSW to a value added product provided a feasible means of solid waste management. The produced MSW-BC was an economical adsorbent which demonstrated a strong ability for removing VOCs. Hence, MSW-BC can be used as a landfill cover or a permeable reactive barrier material to treat MSW leachate. Thus, the conversion of MSW to BC becomes an environmentally friendly and economical means of solid waste remediation.
Yuanyuan Deng,
Jing Li,
Yaqi Li,
Rongrong Wu,
Shaodong Xie
PMID: 30473299
DOI:
10.1016/j.jes.2018.05.004
Abstract
Chengdu is a megacity in the southwest of China with high ozone (O
) mixing ratio. Observation of volatile organic compounds (VOCs), NO
and O
with high temporal resolution was conducted in Chengdu to investigate the chemical processes and causes of high O
levels. The hourly mixing ratios of VOCs, NO
, and O
were monitored by an online system from 28 August to 7 October, 2016. According to meteorological conditions, Chengdu, with relative warm weather and low wind speed, is favorable to O
formation. Part of the O
in Chengdu may be transported from the downtown area. In O
episodes, the average mixing ratios of NO
and O
were 20.20 ppbv and 47.95 ppbv, respectively. In non-O
episodes, the average mixing ratios of NO
and O
were 16.38 ppbv and 35.15 ppbv, respectively. The average mixing ratio of total VOCs (TVOCs) was 40.29 ppbv in non-O
episodes, which was lower than that in O
episodes (53.19 ppbv). Alkenes comprised 51.7% of the total O
formation potential (OFP) in Chengdu, followed by aromatics which accounted for 24.2%. Ethylene, trans-pentene, propene, and BTEX (benzene, ethylbenzene, toluene, m/p-xylene, o-xylene) were also major contributors to the OFP in Chengdu. In O
episodes, intensive secondary formations were observed during the campaign. Oxygenated VOCs (OVOCs), such as acetone, Methylethylketone (MEK), and Methylvinylketone (MVK) were abundant. Isoprene rapidly converted to MVK and Methacrolein (MACR) during O
episodes. Acetone was mainly the oxidant of C3-C5 hydrocarbons.
Peng Zhang,
Jingyun Huang,
Jinian Shu,
Bo Yang
PMID: 30408761
DOI:
10.1016/j.envpol.2018.10.118
Abstract
Despite extensive effort to characterize xylene-isomer-derived secondary organic aerosols (SOAs) over the past decade, differences in SOA composition among xylene isomers, and their relative contributions to SOA formation remain poorly understood. Herein, we reinvestigated the photooxidation of o-, m-, and p-xylene under two limiting NO conditions. Dicarbonyls, TBM (the acronym of C
-trione, 2,3-butanedione, and 3-methyl-2-oxiranecarbaldehyde with the same [M+H]
m/z value of 87), and highly oxidized species (HOS), based on the m/z 61 fragment, were determined to be the predominant SOA components arising from xylene photooxidation; however, their relative contributions to SOA formation appear to depend on the xylene substitution pattern. In the initial stages of the reaction, dicarbonyls present in the SOA from m- and p-xylene, and TBM in the SOA from o-xylene, were the main contributors to new particle formation (NPF). Based on their significant levels of formation, HOS and TBM were characterized to be critical components that enhance SOA growth. High NO levels were noted to inhibit the formation of C
-trione and 2,3-butanedione in the SOA from m- and o-xylene, whereas the formation of 3-methyl-2-oxiranecarbaldehyde during p-xylene photooxidation was significantly promoted. These results reveal that the substitution pattern of the xylene isomer is a significant factor that determines these differences. In addition, decreases in the levels of dicarbonyls and TBM during NPF and the formation of HOS in the presence of high levels of NO may be important factors that lead to lower SOA yields compared to those obtained under low-NO conditions. This work contributes to a better understanding of the formation mechanism of xylene-derived SOAs.